Complete Suppression of SiO₂ Surface Contamination vs. Other Surfactant Classes in Ozonated Water Cleaning
In a multi-surfactant screen employing multi-internal reflection FT-IR spectroscopy, GAE4E was the only tested additive that completely prevented both organic functional group attachment and polystyrene latex particle adhesion on SiO₂ surfaces in DIO₃ solutions. The study explicitly compared nonionic, cationic, and other anionic surfactants; GAE4E was qualitatively judged 'the most effective' and—under optimized conditions—eliminated particle adhesion entirely, whereas all other surfactant types left detectable organic residues and adhered particles [1].
| Evidence Dimension | SiO₂ surface contamination after cleaning (organic group attachment and particle adhesion) |
|---|---|
| Target Compound Data | 0 particles adhered; no detectable organic functional groups (GAE4E in DIO₃, optimized conditions) |
| Comparator Or Baseline | Nonionic, cationic, and other anionic surfactants (not individually named); all exhibited some degree of organic residue and particle adhesion |
| Quantified Difference | Complete prevention (target) vs. measurable contamination (comparators) |
| Conditions | SiO₂ surface cleaned with ozonated deionized water (DIO₃) containing surfactant; analysis by multi-internal reflection FT-IR; polystyrene latex particles used as model contaminants |
Why This Matters
For photomask manufacturing, any residual particle or organic group causes wafer print failures; GAE4E is the only surfactant in this screen that demonstrably achieves the zero-contamination benchmark.
- [1] Yang, J., Im, K., & Lim, S. (2011). Addition of surfactants in ozonated water cleaning for the suppression of functional group formation and particle adhesion on the SiO₂ surface. Applied Surface Science, 257(13), 5476-5479. View Source
